Direct Head-to-Head Comparison: 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine vs. Unsubstituted Phenyl Analog in DYRK1A and CLK1 Kinase Inhibition
In a direct SAR study of imidazo[1,2-a]pyridine derivatives, the target compound (bearing a 4-methoxyphenyl group) exhibited DYRK1A inhibition with an IC50 of 2.6 μM and CLK1 inhibition with an IC50 of 1.7 μM. In contrast, the unsubstituted phenyl analog (compound 4a in the same study) showed no measurable inhibition of either kinase under identical assay conditions [1][2]. The presence of the 4-methoxy substituent is thus essential for kinase engagement in this scaffold.
| Evidence Dimension | DYRK1A and CLK1 kinase inhibition |
|---|---|
| Target Compound Data | DYRK1A IC50 = 2.6 μM; CLK1 IC50 = 1.7 μM |
| Comparator Or Baseline | Unsubstituted phenyl analog (compound 4a): IC50 not reached / no inhibition detected |
| Quantified Difference | Target compound: active; Comparator: inactive |
| Conditions | In vitro kinase assay; radiometric protein kinase assay (33PanQinase) or ChEMBL_1627841/1627842; pH 7.5, 25 °C. |
Why This Matters
This demonstrates that the 4-methoxy group is a critical pharmacophore for DYRK1A/CLK1 inhibition; substituting with an unsubstituted phenyl analog yields an inactive compound, making CAS 31562-99-9 the minimum required scaffold for this activity.
- [1] Lawson, M.; Rodrigo, J.; Baratte, B.; Robert, T.; Delehouzé, C.; Lozach, O.; Ruchaud, S.; Bach, S.; Brion, J.D.; Alami, M.; Hamze, A. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. Eur. J. Med. Chem. 2016, 123, 105-114. PMID: 27474924. View Source
- [2] BindingDB. BDBM50204659 (CLK1 IC50 = 1700 nM) and BDBM50204658 (DYRK1A IC50 = 2600 nM). Ki Summary. http://bdb2.ucsd.edu (accessed 2026-04-17). View Source
